molecular formula C26H29N3O2 B7553021 3-[[benzyl(methyl)carbamoyl]amino]-N-(1,2-diphenylethyl)propanamide

3-[[benzyl(methyl)carbamoyl]amino]-N-(1,2-diphenylethyl)propanamide

Katalognummer B7553021
Molekulargewicht: 415.5 g/mol
InChI-Schlüssel: KHJMGGINNDWRIJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 3-[[benzyl(methyl)carbamoyl]amino]-N-(1,2-diphenylethyl)propanamide, also known as BMS-986001, is a small molecule drug that has shown potential in the treatment of various diseases.

Wirkmechanismus

The exact mechanism of action of 3-[[benzyl(methyl)carbamoyl]amino]-N-(1,2-diphenylethyl)propanamide is not fully understood, but it is believed to work by inhibiting the activity of a protein called bromodomain-containing protein 4 (BRD4). BRD4 is involved in the regulation of gene expression, and its inhibition has been shown to have therapeutic effects in various diseases.
Biochemical and Physiological Effects:
3-[[benzyl(methyl)carbamoyl]amino]-N-(1,2-diphenylethyl)propanamide has been shown to have several biochemical and physiological effects in preclinical models. In cancer cells, the drug has been shown to inhibit cell proliferation and induce cell death. Inflammatory responses have been reduced by the drug in various models, including those of rheumatoid arthritis and asthma. Additionally, the drug has been shown to improve glucose metabolism in obese mice.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 3-[[benzyl(methyl)carbamoyl]amino]-N-(1,2-diphenylethyl)propanamide is its specificity for BRD4, which reduces the risk of off-target effects. However, the drug has limited solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, the drug has not yet been tested in human clinical trials, so its safety and efficacy in humans are still unknown.

Zukünftige Richtungen

There are several potential future directions for the research and development of 3-[[benzyl(methyl)carbamoyl]amino]-N-(1,2-diphenylethyl)propanamide. One area of interest is the drug's potential use in combination with other therapies, such as chemotherapy or immunotherapy, for the treatment of cancer. Additionally, the drug's effects on inflammation and glucose metabolism suggest potential applications in metabolic disorders such as type 2 diabetes. Finally, further research is needed to evaluate the safety and efficacy of the drug in human clinical trials.

Synthesemethoden

The synthesis of 3-[[benzyl(methyl)carbamoyl]amino]-N-(1,2-diphenylethyl)propanamide involves the reaction of 3-aminopropanoic acid with benzyl isocyanate, followed by the reaction of the resulting intermediate with 1,2-diphenylethylamine. The final product is obtained after purification using column chromatography. The synthesis method has been described in detail in a patent filed by Bristol-Myers Squibb, the company that developed the drug.

Wissenschaftliche Forschungsanwendungen

3-[[benzyl(methyl)carbamoyl]amino]-N-(1,2-diphenylethyl)propanamide has been studied extensively in preclinical models for its potential use in the treatment of various diseases, including cancer, inflammation, and metabolic disorders. In particular, the drug has shown promising results in inhibiting the growth of cancer cells, reducing inflammation, and improving glucose metabolism.

Eigenschaften

IUPAC Name

3-[[benzyl(methyl)carbamoyl]amino]-N-(1,2-diphenylethyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O2/c1-29(20-22-13-7-3-8-14-22)26(31)27-18-17-25(30)28-24(23-15-9-4-10-16-23)19-21-11-5-2-6-12-21/h2-16,24H,17-20H2,1H3,(H,27,31)(H,28,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHJMGGINNDWRIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)NCCC(=O)NC(CC2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[[benzyl(methyl)carbamoyl]amino]-N-(1,2-diphenylethyl)propanamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.